molecular formula C7H7N3S B11767551 Benzo[d]isothiazole-3,5-diamine

Benzo[d]isothiazole-3,5-diamine

Cat. No.: B11767551
M. Wt: 165.22 g/mol
InChI Key: DLXWMFWEBBPCDB-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-3,5-diamine is a heterocyclic compound that contains a benzene ring fused to an isothiazole ring. This compound is characterized by the presence of two amino groups at the 3 and 5 positions of the isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazole-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of bases and solvents such as THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of benzo[d]isothiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[d]isothiazole-3,5-diamine include other isothiazole derivatives and thiazole-based compounds. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

1,2-benzothiazole-3,5-diamine

InChI

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,8H2,(H2,9,10)

InChI Key

DLXWMFWEBBPCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NS2)N

Origin of Product

United States

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